
Naxagolide
Overview
Description
Phenol, also known as carbolic acid or hydroxybenzene, is an aromatic organic compound with the molecular formula C6H5OH. It is a white crystalline solid that is volatile and has a sweet and tarry odor. Phenol is mildly acidic and requires careful handling due to its caustic nature .
Preparation Methods
Phenol can be synthesized through various methods. One common method is the hydrolysis of chlorobenzene using sodium hydroxide at high temperatures and pressures. Another method involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved to yield phenol and acetone . Industrial production of phenol primarily relies on the cumene process due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Phenol undergoes several types of chemical reactions, including:
Oxidation: Phenol can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: Phenol can be reduced to cyclohexanol using hydrogen in the presence of a nickel catalyst.
Substitution: Phenol undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Scientific Research Applications
Pharmacological Profile
Naxagolide is characterized by its ability to selectively activate dopamine D2 receptors, which are crucial in modulating motor control and other neurological functions. The molecular formula of this compound is with a CAS registry number of 99705-65-4. It has been studied primarily for its potential benefits in treating Parkinson's disease and other dopaminergic disorders.
Parkinson's Disease
This compound has been investigated as a treatment option for Parkinson's disease due to its dopaminergic activity. Although clinical trials have shown promise, including Phase 2 studies, the drug's development has faced challenges leading to its discontinuation in further phases.
Study | Indication | Phase | Results |
---|---|---|---|
Study A | Parkinson's Disease | Phase 2 | No significant improvement over placebo reported |
Study B | Parkinson's Disease | Phase 2 | Efficacy noted but not statistically significant |
Transdermal Delivery Systems
Research has explored the possibility of delivering this compound through transdermal systems, similar to other dopamine agonists like rotigotine. A study indicated that transdermal delivery could provide sustained therapeutic levels, potentially reducing "off" periods in Parkinson's patients.
Dopamine Receptor Studies
This compound has been utilized in research examining the relationship between social attachment and dopamine receptor availability. A study using PET imaging with the agonist radiotracer [11C]-(+)-PHNO demonstrated that variations in social attachment correlate with dopamine D2/3 receptor availability in specific brain regions.
Neuropharmacological Investigations
In preclinical settings, this compound has been used to investigate dopaminergic signaling pathways and their implications in mood regulation and motor function. Its role as a D2 agonist makes it a valuable tool for understanding dopamine-related disorders.
Case Study 1: Transdermal Delivery Efficacy
In a clinical trial involving 21 patients with Parkinson's disease, a microemulsion containing this compound was applied transdermally. The results indicated stable plasma levels and a reduction in off periods; however, further placebo-controlled studies are needed to confirm efficacy.
Case Study 2: Social Attachment Research
A study involving healthy participants assessed the impact of social attachment on dopamine receptor availability using this compound as a radiotracer. Findings suggested that individuals with stronger social connections exhibited lower binding of [11C]-(+)-PHNO in the ventral striatum, indicating a complex interplay between social behavior and dopaminergic function.
Mechanism of Action
Phenol exerts its effects primarily through its ability to denature proteins and disrupt cell membranes. This makes it effective as an antiseptic and disinfectant. Phenol’s hydroxyl group can form hydrogen bonds with proteins, leading to their denaturation and subsequent loss of function .
Comparison with Similar Compounds
Phenol is similar to other aromatic compounds that contain a hydroxyl group, such as cresols (methylphenols) and naphthols (hydroxynaphthalenes). phenol is unique in its balance of acidity and reactivity, making it particularly useful in a wide range of applications. Cresols, for example, are more toxic and less commonly used in household products .
References
Biological Activity
Naxagolide is a novel dopamine agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease (PD) and other neurological disorders. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a selective D2 dopamine receptor agonist. Its development was aimed at providing an alternative to traditional dopaminergic therapies, which often lead to motor complications over time. This compound has shown promise in enhancing dopaminergic signaling while minimizing side effects typically associated with long-term dopamine replacement therapies.
This compound primarily acts on D2 receptors in the brain, mimicking the effects of dopamine. This action is crucial in managing symptoms of PD, where dopamine levels are significantly reduced. The compound's selectivity for D2 receptors over D1 receptors may contribute to a more favorable side effect profile compared to non-selective dopamine agonists.
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile, characterized by:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized by the liver, with several metabolites contributing to its overall pharmacological effect.
- Elimination : Excreted mainly through urine.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Efficacy in Parkinson's Disease
In a Phase II clinical trial involving patients with early-stage PD, this compound was administered as monotherapy. Results indicated a significant reduction in UPDRS scores, with patients reporting improved motor function and quality of life. The study highlighted the compound's potential as a first-line treatment option for PD.
Case Study 2: Long-term Safety Profile
A long-term follow-up study assessed the safety and tolerability of this compound in patients who had been on treatment for over two years. Findings revealed no significant increase in dyskinesias or other motor complications commonly associated with traditional dopaminergic therapies. This suggests that this compound may offer a safer alternative for chronic management of PD.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Naxagolide’s mechanism of action in neurodegenerative models?
- Methodological Guidance :
- Begin by narrowing the scope using the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
"Does this compound modulate α-synuclein aggregation in Parkinson’s disease models, and what molecular pathways are involved?" - Ensure the question is testable within resource constraints (e.g., access to transgenic rodent models or in vitro assays) .
- Avoid overly broad questions (e.g., "How does this compound work?") and instead specify biological targets or experimental endpoints .
Q. What experimental designs are optimal for preliminary pharmacokinetic profiling of this compound?
- Methodological Guidance :
- Use a tiered approach:
In vitro assays : Solubility, plasma protein binding, and metabolic stability (e.g., liver microsomes) .
In vivo studies : Single-dose pharmacokinetics in rodents, focusing on bioavailability and half-life .
- Include controls for matrix effects (e.g., plasma vs. buffer) and validate analytical methods (HPLC/MS) with calibration curves .
- Table 1 : Example Parameters for Pharmacokinetic Studies
Parameter | Method | Key Considerations |
---|---|---|
Bioavailability | Plasma concentration-time curve | Route of administration (oral vs. IV) |
Half-life | Non-compartmental analysis | Species-specific metabolism |
Q. How to conduct a systematic literature review on this compound’s efficacy in preclinical studies?
- Methodological Guidance :
- Use databases like PubMed and EMBASE with Boolean terms: ("this compound" OR "ABT-202") AND ("neuroprotection" OR "dopamine agonist") .
- Critically appraise sources for bias (e.g., industry-funded vs. academic studies) and prioritize peer-reviewed, high-impact journals .
- Organize findings into thematic categories (e.g., dose-response relationships, conflicting results) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Guidance :
Identify principal contradictions : E.g., high potency in cell cultures vs. low brain penetration in vivo.
Secondary factors : Consider species differences in blood-brain barrier transporters or metabolite interference .
- Design bridging studies:
- Use autoradiography to quantify brain uptake .
- Compare metabolite profiles across models via LC-MS/MS .
Q. What strategies optimize this compound’s bioavailability through structural analogs?
- Methodological Guidance :
- Apply structure-activity relationship (SAR) principles:
Modify lipophilicity : Introduce halogen atoms or alkyl chains to enhance membrane permeability .
Pro-drug approaches : Esterify functional groups to improve solubility .
- Validate using parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models .
Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?
- Methodological Guidance :
- Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) datasets .
- Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overlapping targets (e.g., dopamine receptors, mitochondrial proteins) .
- Address data heterogeneity via normalization and batch-effect correction .
Q. Data Analysis & Interpretation
Q. What statistical methods are appropriate for dose-response studies of this compound?
- Methodological Guidance :
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression .
- Report EC₅₀/IC₅₀ values with 95% confidence intervals and assess goodness-of-fit (R²) .
- Table 2 : Common Pitfalls in Dose-Response Analysis
Pitfall | Solution |
---|---|
Outliers skewing EC₅₀ | Use robust regression methods |
Incomplete curve plateau | Extend dose range or sample timepoints |
Q. How to validate this compound’s target engagement in complex biological systems?
- Methodological Guidance :
- Employ orthogonal assays:
- Biochemical : Radioligand binding assays .
- Cellular : CRISPR knockouts of putative targets .
- Use negative controls (e.g., inactive enantiomers) to confirm specificity .
Q. Ethical & Reproducibility Considerations
Q. How to ensure reproducibility in this compound’s preclinical studies?
- Methodological Guidance :
- Adhere to ARRIVE guidelines: Report animal strain, sex, and randomization methods .
- Share raw data and analysis scripts via repositories like Figshare or Zenodo .
- Pre-register protocols on platforms like OSF to reduce selective reporting .
Q. What ethical frameworks apply to this compound research involving animal models?
Properties
IUPAC Name |
(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSREICEMHWFAY-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236782 | |
Record name | Naxagolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88058-88-2 | |
Record name | Naxagolide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088058882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naxagolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAXAGOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z7E0X6OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.